Spinacine

Catalog No.
S598489
CAS No.
59981-63-4
M.F
C7H9N3O2
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinacine

CAS Number

59981-63-4

Product Name

Spinacine

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

YCFJXOFFQLPCHD-YFKPBYRVSA-N

SMILES

C1C(NCC2=C1N=CN2)C(=O)O

Synonyms

4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid, spinacine

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O

Important Note

While spinach is a well-studied source of vitamins and minerals, there is currently no scientific research on a compound called "spinachine." The name "spinachine" appears to be a misinterpretation of the health benefits associated with spinach.

Spinach is a營養豐富的蔬菜,富含維生素A、C、K,以及葉酸和錳等矿物质。多年来,科学家们一直研究菠菜的各种健康益处,但没有研究表明存在一种称为“菠菜素”的化合物。

Here's what current scientific research suggests about the health benefits of spinach:

  • Spinach and Bone Health: Studies suggest that spinach's vitamin K content may play a role in bone health and help prevent osteoporosis .
  • Spinach and Cardiovascular Health: Research indicates that spinach's nitrates may convert to nitric oxide in the body, potentially improving blood flow and heart health .
  • Spinach and Eye Health: Spinach is rich in antioxidants like lutein and zeaxanthin, which may help protect against age-related macular degeneration .

Spinacine, scientifically known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a heterocyclic organic compound identified primarily as a reaction product of formaldehyde when added to dairy products like Grana Padano cheese. It is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring. Spinacine has garnered attention due to its potential biological activities and applications in various fields, including food science and pharmacology.

  • Oxidation and Reduction: Spinacine can undergo oxidation and reduction processes, which are essential for its interaction with other biological molecules.
  • Substitution Reactions: The compound is also known to engage in substitution reactions, particularly involving nucleophilic attack on electrophilic centers within its structure.
  • Formation of Derivatives: Spinacine can be synthesized from precursors through dehydrogenation reactions. For instance, the dehydrogenation of spinaceamine derivatives using elemental sulfur leads to the formation of spinacine .

Research indicates that spinacine exhibits various biological activities. Notably, it has been evaluated for its oral toxicity and safety profile in animal studies, demonstrating a relatively low toxicity level . Additionally, spinacine has been shown to react with amino acids such as histidine and cysteine in mammalian cell cultures, suggesting potential roles in biochemical pathways and cellular interactions . Its activity as an active component in traditional medicine has also been explored, particularly in relation to ginseng and spinach extracts .

Spinacine can be synthesized through several methods:

  • Formaldehyde Reaction: The primary synthesis route involves the reaction of formaldehyde with basic amino acids in dairy products, leading to the formation of spinacine as a major product .
  • Dehydrogenation of Spinaceamine: Another method involves the dehydrogenation of 4-hetaryl-substituted spinaceamine derivatives using elemental sulfur at elevated temperatures (120–130°C) in dimethylformamide (DMF) .

These synthesis methods highlight the compound's versatility and its potential for further chemical modification.

Spinacine has several notable applications:

  • Food Industry: As a reaction product in cheese production, it contributes to flavor development and preservation.
  • Pharmaceuticals: Due to its biological activities, spinacine may have potential therapeutic applications, particularly in developing new drugs targeting specific biochemical pathways.
  • Nutraceuticals: Given its presence in ginseng and spinach, it may also be utilized in dietary supplements for health benefits.

Studies on spinacine's interactions reveal its ability to form stable products with amino acids under physiological conditions. The reaction with free cysteine and histidine residues indicates that spinacine could play a role in modulating cellular functions or protecting against oxidative stress . This highlights the importance of understanding its interaction mechanisms for potential therapeutic applications.

Several compounds share structural or functional similarities with spinacine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Spinaceamine4-hetaryl-substituted derivativesPrecursor to spinacine; involved in similar reactions
TimonacicRelated imidazo compoundsExhibits different biological activities compared to spinacine
ImidazopyridineContains imidazole and pyridine ringsBroader range of biological activities; less specific than spinacine
CysteamineContains thiol groupReacts differently with oxidative species compared to spinacine

Spinacine's uniqueness lies in its specific bicyclic structure and its defined role as a reaction product in food chemistry, which differentiates it from other similar compounds.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.069476538 g/mol

Monoisotopic Mass

167.069476538 g/mol

Heavy Atom Count

12

UNII

EG040ZE63K

Other CAS

59981-63-4

Wikipedia

Spinacine

Dates

Modify: 2023-08-15

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